Cas no 883554-89-0 (N,N-Di-Tert-Butoxycarbonyl-Benzene-1,3-Diamine)

N,N-Di-Tert-Butoxycarbonyl-Benzene-1,3-Diamine is a protected diamine derivative featuring two Boc (tert-butoxycarbonyl) groups on a benzene-1,3-diamine scaffold. This compound is widely used in organic synthesis and peptide chemistry due to its stability and selective deprotection properties. The Boc groups provide steric protection, preventing unwanted side reactions while allowing controlled deprotection under acidic conditions. Its high purity and well-defined reactivity make it valuable for constructing complex molecular architectures, particularly in pharmaceuticals and materials science. The symmetrical structure ensures consistent performance in amidation and coupling reactions, offering reliability in multi-step synthetic routes.
N,N-Di-Tert-Butoxycarbonyl-Benzene-1,3-Diamine structure
883554-89-0 structure
Product Name:N,N-Di-Tert-Butoxycarbonyl-Benzene-1,3-Diamine
CAS No:883554-89-0
MF:C16H24N2O4
MW:308.372764587402
CID:1922078
PubChem ID:17998934
Update Time:2025-05-21

N,N-Di-Tert-Butoxycarbonyl-Benzene-1,3-Diamine Chemical and Physical Properties

Names and Identifiers

    • di-tert-butyl (3-aminophenyl)imidodicarbonate
    • LogP
    • N,N-DI-TERT-BUTOXYCARBONYL-BENZENE-1,3-DIAMINE
    • n,n-di-boc-benzene-1,3-diamine
    • MFCD06796409
    • 883554-89-0
    • AKOS015996016
    • Di-tert-butyl (3-aminophenyl)-2-imidodicarbonate
    • tert-Butyl N-(3-aminophenyl)-N-[(tert-butoxy)carbonyl]carbamate
    • tert-butyl N-(3-aminophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
    • DTXSID70592149
    • FS-5245
    • N,N-Di-Tert-Butoxycarbonyl-Benzene-1,3-Diamine
    • MDL: MFCD06796409
    • Inchi: 1S/C16H24N2O4/c1-15(2,3)21-13(19)18(14(20)22-16(4,5)6)12-9-7-8-11(17)10-12/h7-10H,17H2,1-6H3
    • InChI Key: TVLPWCLUVPDFOD-UHFFFAOYSA-N
    • SMILES: O(C(N(C1C=CC=C(C=1)N)C(=O)OC(C)(C)C)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 308.17360725Da
  • Monoisotopic Mass: 308.17360725Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 7
  • Complexity: 381
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 81.9Ų

Experimental Properties

  • Color/Form: NA
  • Density: 1.1±0.1 g/cm3
  • Melting Point: 139-141°C
  • Boiling Point: 413.2±47.0 °C at 760 mmHg
  • Flash Point: 149.6±23.7 °C

N,N-Di-Tert-Butoxycarbonyl-Benzene-1,3-Diamine Security Information

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Additional information on N,N-Di-Tert-Butoxycarbonyl-Benzene-1,3-Diamine

N,N-Di-Tert-Butoxycarbonyl-Benzene-1,3-Diamine: A Comprehensive Overview

N,N-Di-Tert-Butoxycarbonyl-Benzene-1,3-Diamine, also known by its CAS number 883554-89-0, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a benzene ring substituted with two tertiary butoxycarbonyl (Boc) groups at the 1 and 3 positions. The presence of these Boc groups imparts specific chemical properties that make this compound valuable for various applications.

The molecular formula of N,N-Di-Tert-Butoxycarbonyl-Benzene-1,3-Diamine is C14H22N2O4, with a molecular weight of 294.34 g/mol. Its structure consists of a benzene ring with two amine groups that are protected by Boc groups. The Boc protecting group is widely used in organic synthesis due to its stability under basic conditions and ease of removal under acidic conditions. This makes the compound particularly useful in peptide synthesis and other areas where controlled deprotection of amine groups is required.

Recent studies have highlighted the potential of N,N-Di-Tert-Butoxycarbonyl-Benzene-1,3-Diamine in the development of advanced materials. For instance, researchers have explored its use as a precursor for the synthesis of novel polyamides and polyurethanes. These materials exhibit improved mechanical properties and thermal stability, making them suitable for high-performance applications in aerospace and automotive industries.

In addition to its role in materials science, this compound has also found applications in drug discovery. The benzene ring structure provides a platform for further functionalization, allowing chemists to introduce bioactive groups that can target specific biological pathways. Recent research has focused on its potential as a scaffold for designing inhibitors of kinase enzymes, which are implicated in various diseases including cancer.

The synthesis of N,N-Di-Tert-Butoxycarbonyl-Benzene-1,3-Diamine typically involves multi-step reactions starting from benzene-1,3-diamine. The introduction of Boc groups is achieved through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as pyridine or triethylamine. This reaction is well-established and ensures high yields under optimized conditions.

From an environmental perspective, the compound's stability and biodegradability are critical factors. Studies have shown that under aerobic conditions, the Boc groups can be readily cleaved, leading to the formation of biodegradable products. This makes the compound an attractive candidate for sustainable chemical processes.

In conclusion, N,N-Di-Tert-Butoxycarbonyl-Benzene-1,3-Diamine (CAS No: 883554-89-0) is a versatile compound with wide-ranging applications in organic synthesis, materials science, and drug discovery. Its unique structure and functional groups continue to inspire innovative research directions, ensuring its relevance in both academic and industrial settings.

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